Beta-(5-Hydroxy-2-pyridyl)alanine is an amino acid derivative characterized by the presence of a hydroxyl group on the pyridine ring. This compound is notable for its potential biological applications, particularly in the field of medicinal chemistry. It is classified as a beta-amino acid due to the positioning of the amino group relative to the carboxylic acid group.
Beta-(5-Hydroxy-2-pyridyl)alanine can be synthesized through various chemical methods, utilizing starting materials such as pyridine derivatives and amino acids. Its relevance has been highlighted in studies exploring its role as an inhibitor in enzymatic reactions and as a potential tracer in imaging techniques.
This compound falls under the category of heterocyclic compounds, specifically pyridine derivatives, and is classified as an amino acid due to its structural features comprising an amino group, a carboxylic acid group, and a side chain containing a hydroxyl-substituted pyridine.
The synthesis of beta-(5-Hydroxy-2-pyridyl)alanine has been explored through several methodologies. One common approach involves:
A notable method includes enantioselective synthesis via catalytic hydrogenation, where dehydroamino acid derivatives are converted into their corresponding N-oxides followed by reduction, achieving high enantiomeric purity . Another approach involves solid-phase synthesis techniques, which allow for efficient coupling and purification of the desired amino acid .
Beta-(5-Hydroxy-2-pyridyl)alanine features a molecular structure that includes:
Beta-(5-Hydroxy-2-pyridyl)alanine can participate in various chemical reactions, including:
The inhibition mechanism involves binding to the active site of enzymes, where it mimics substrate interactions but prevents normal enzymatic activity. Kinetic studies have shown that beta-(5-Hydroxy-2-pyridyl)alanine exhibits significant affinity towards target enzymes, indicating its potential as a therapeutic agent .
The mechanism of action for beta-(5-Hydroxy-2-pyridyl)alanine primarily revolves around its role as an enzyme inhibitor. Upon binding to tyrosine phenol-lyase:
Studies have quantified this inhibition with dissociation constants (K_i), highlighting its effectiveness compared to other known inhibitors .
Beta-(5-Hydroxy-2-pyridyl)alanine is typically presented as a crystalline solid with the following characteristics:
The compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile includes:
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm its structural integrity and functional groups.
Beta-(5-Hydroxy-2-pyridyl)alanine has several applications in scientific research:
β-(5-Hydroxy-2-pyridyl)alanine is a non-proteinogenic β-amino acid characterized by a pyridine ring substituted with a hydroxyl group at the 5-position, linked to the β-carbon of an alanine moiety. This structural arrangement positions it within the broader class of heterocyclic β-amino acids, which exhibit distinctive physicochemical and biological properties compared to their α-amino acid counterparts. The molecular formula is C₈H₁₀N₂O₃, with a molar mass of 182.18 g/mol [3]. The compound features two ionizable functional groups: the carboxylic acid (pKa ≈ 2.2) and the pyridyl nitrogen (pKa ≈ 3.8), alongside the phenolic hydroxyl group (pKa ≈ 8.5) that contributes pH-dependent behavior. The β-amino acid configuration confers resistance to proteolytic degradation, while the electron-rich pyridyl system enables metal coordination and π-stacking interactions critical for biological activity. This hybrid structure—combining aliphatic amino acid characteristics with aromatic heterocyclic properties—creates a uniquely versatile scaffold for bioactivity and molecular recognition [5].
The discovery of β-(5-hydroxy-2-pyridyl)alanine emerged from the golden age of antibiotic research when scientists extensively screened actinomycetes for novel bioactive metabolites. Initial identification occurred in the late 1980s when researchers isolated this unusual amino acid from actinomycete fermentation broths and characterized its specific growth-inhibitory effects. A landmark 1988 study published in the Nucleic Acids Symposium Series demonstrated that this compound (then referred to as L-beta-(5-hydroxy-2-pyridyl)alanine) selectively inhibited the growth of NIH3T3 fibroblasts transformed by activated human c-Ha-ras oncogenes while showing minimal effects on non-transformed counterparts. Remarkably, treatment induced morphological reversion ("flat revertant cells") in transformed cell populations, suggesting a unique mechanism targeting malignant phenotypes rather than indiscriminate cytotoxicity [1]. This discovery positioned it within a growing class of oncogene-targeted agents derived from microbial sources, distinct from conventional cytotoxic antibiotics. Though less publicized than contemporaneous discoveries like rapamycin, its selective activity against ras-transformed cells generated significant interest in cancer chemotherapy and molecular targeting strategies.
Within natural product chemistry, β-(5-hydroxy-2-pyridyl)alanine represents a rare example of a pyridine-containing β-amino acid with demonstrated bioactivity. Its discovery expanded the chemical diversity of microbial metabolites beyond the more common α-amino acid derivatives and polyketides [2]. From a bioorganic perspective, this compound serves as a valuable probe for studying: (1) Structure-activity relationships of β-amino acids in biological systems; (2) Molecular targeting of ras-mediated transformation pathways; and (3) Biosynthetic pathways for unnatural amino acid incorporation into specialized metabolites [5]. The molecule's hybrid nature—combining features of nucleosides (heterocyclic base), amino acids (backbone), and phenolic compounds (ionizable hydroxyl)—exemplifies the structural innovation found in microbial secondary metabolites. Furthermore, its selective activity against oncogene-transformed cells established proof-of-concept for targeted cancer therapies decades before kinase inhibitors entered clinical use [1].
Property | Value/Description | Method/Reference |
---|---|---|
Molecular formula | C₈H₁₀N₂O₃ | PubChem [3] |
Molecular weight | 182.18 g/mol | PubChem [3] |
Ionizable groups | Carboxyl (pKa~2.2), pyridyl N (pKa~3.8), phenolic OH (pKa~8.5) | Estimated analogy |
Tautomeric forms | Phenol (major), pyridone (minor) | Spectral analysis |
UV λmax (aqueous) | 210 nm, 260 nm, 310 nm | Experimental data |
Aqueous solubility | >10 mg/mL (pH 7.0) | Experimental data |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5